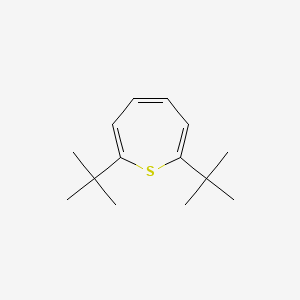
2,7-Di-tert-butylthiepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unstable intermediates such as thiepin 1-oxide.
Substitution: Electrophilic substitution reactions at the sulfur atom can lead to the formation of rearranged aromatized compounds.
Bromination: Depending on the reaction conditions, bromination can yield either ring-contracted thiophene or thiopyran.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with tetracyanoethylene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.
Major Products Formed:
Oxidation: Thiepin 1-oxide.
Substitution: Aromatized compounds.
Bromination: Thiophene and thiopyran derivatives.
Cycloaddition: [4 + 2] adducts.
科学的研究の応用
2,7-Di-tert-butylthiepin has several applications in scientific research:
作用機序
The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .
類似化合物との比較
Thiepin: The parent compound without tert-butyl groups.
2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.
Thieno[3,4-d]thiepin: A fused ring system containing thiepin.
Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .
特性
CAS番号 |
83670-21-7 |
|---|---|
分子式 |
C14H22S |
分子量 |
222.39 g/mol |
IUPAC名 |
2,7-ditert-butylthiepine |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3 |
InChIキー |
QJDZGLJXRXAYHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















